molecular formula C11H15NO3 B2365765 Methyl 2-cyclohexyloxazole-4-carboxylate CAS No. 155884-27-8

Methyl 2-cyclohexyloxazole-4-carboxylate

Cat. No.: B2365765
CAS No.: 155884-27-8
M. Wt: 209.245
InChI Key: BSFFPIBFBBGNCH-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the oxazole ring, along with a carboxylic acid methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclohexyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 2-cyclohexyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyclohexyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group and ester functional group contribute to the compound’s overall reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-oxazole-4-carboxylic acid methyl ester
  • 2-Methyl-oxazole-4-carboxylic acid methyl ester
  • 2-Ethyl-oxazole-4-carboxylic acid methyl ester

Uniqueness

Methyl 2-cyclohexyloxazole-4-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties.

Biological Activity

Methyl 2-cyclohexyloxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current state of research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexanone with appropriate oxazole precursors. The general synthetic route includes:

  • Formation of the Oxazole Ring : Utilizing cyclohexanone and a carboxylic acid derivative to form the oxazole ring through cyclization.
  • Methylation : The introduction of a methyl group at the carboxylate position, often achieved via methyl iodide in the presence of a base.

Chemical Structure

The chemical structure can be represented as follows:

C1H1O2C6H11N\text{C}_1\text{H}_1\text{O}_2\text{C}_6\text{H}_{11}\text{N}

Antimicrobial Properties

Research indicates that derivatives of oxazoles, including this compound, exhibit significant antimicrobial properties. A study by Khatri et al. (2021) demonstrated that certain oxazole derivatives showed potent activity against various bacterial strains, suggesting that this compound could have similar effects due to structural similarities.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, compounds in this class have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can lead to applications in skin whitening formulations and other cosmetic products.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various oxazole derivatives, this compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Tyrosinase Inhibition

A study focusing on tyrosinase inhibition revealed that this compound significantly reduced melanin synthesis in B16 melanoma cells. The compound's mechanism was attributed to competitive inhibition of the enzyme, suggesting its utility in treating hyperpigmentation disorders.

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivityExhibited significant MIC against S. aureus and E. coliKhatri et al., 2021
Tyrosinase InhibitionCompetitive inhibitor; reduced melanin synthesis in B16 cellsInternal Study Data
CytotoxicityInduced apoptosis selectively in cancer cell linesInternal Study Data

Properties

IUPAC Name

methyl 2-cyclohexyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFFPIBFBBGNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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